molecular formula C11H15ClN2O5 B13385551 (S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

(S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

Cat. No.: B13385551
M. Wt: 290.70 g/mol
InChI Key: GITKQXFBNJTMRP-UHFFFAOYSA-N
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Description

(S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring both an amino group and a nitro group on a phenyl ring, as well as an ester and hydrochloride salt. These functional groups make it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable starting material such as 4-hydroxy-3-nitrobenzaldehyde.

    Aldol Condensation: This is followed by an aldol condensation reaction with ethyl acetoacetate to form an intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Esterification: The intermediate is esterified to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, (S)-Ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is used to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.

Medicine

In medicine,

Properties

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.ClH/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17;/h3-4,6,8,14H,2,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITKQXFBNJTMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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